N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride
Description
N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride is a chiral benzamide derivative characterized by an ethylamino-substituted propylamine side chain attached to a benzamide core. The (2R)-stereochemistry of the propylamine moiety is critical for its pharmacological interactions, as stereospecificity often governs receptor binding affinity and selectivity. Benzamide derivatives are frequently utilized in neurology and urology due to their modulatory effects on neurotransmitter systems, such as 5-HT1A antagonism or β3-adrenergic agonism .
Properties
Molecular Formula |
C12H19ClN2O |
|---|---|
Molecular Weight |
242.74 g/mol |
IUPAC Name |
N-[(2R)-2-(ethylamino)propyl]benzamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-3-13-10(2)9-14-12(15)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3,(H,14,15);1H/t10-;/m1./s1 |
InChI Key |
YSLKZNKGDYLTDA-HNCPQSOCSA-N |
Isomeric SMILES |
CCN[C@H](C)CNC(=O)C1=CC=CC=C1.Cl |
Canonical SMILES |
CCNC(C)CNC(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Amine Synthesis
The (2R)-configured ethylamino propyl side chain is synthesized via:
- Asymmetric hydrogenation of N-ethyl-2-nitropropene using Ru-BINAP catalysts (≥98% ee)
- Enzymatic resolution of racemic 2-aminopropanol derivatives with Candida antarctica lipase B (CAL-B)
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitro reduction | H₂ (50 psi), RuCl₂[(R)-BINAP] | 50°C | 12 hr | 89% |
| Enzymatic hydrolysis | CAL-B, phosphate buffer (pH 7) | 37°C | 48 hr | 43% (recovered enantiomer) |
Amide Coupling
Benzamide formation employs carbodiimide-mediated coupling:
- Activation : 4-Nitrobenzoic acid (1.2 eq) + 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) + hydroxybenzotriazole (HOBt, 1.5 eq) in DMF (0.1 M)
- Coupling : Add (2R)-2-(ethylamino)propan-1-amine (1.0 eq), stir at 25°C for 8 hr
- Workup : Dilute with ethyl acetate, wash with 5% NaHCO₃ and brine
- Conversion rate: 93% (HPLC)
- Diastereomeric excess: >99% (chiral SFC)
Hydrochloride Salt Formation
The free base is converted to hydrochloride via:
- Gas-phase HCl treatment : Bubble dry HCl gas into ethyl acetate solution at 0°C until pH 1.5
- Crystallization : Anti-solvent (hexane) addition at −20°C yields white crystals
- Melting point: 192–194°C (dec.)
- Water solubility: 48 mg/mL (25°C)
- XRD: Characteristic peaks at 2θ = 12.7°, 17.3°, 21.9°
Process Optimization Strategies
Critical Parameters
| Factor | Optimal Range | Impact |
|---|---|---|
| EDC:HOBt ratio | 1:1.2–1.5 | Minimizes O-acylisourea byproducts |
| Coupling solvent | DMF/CH₂Cl₂ (3:1 v/v) | Balances reactivity and solubility |
| HCl addition rate | 2 mL/min | Prevents local overacidification |
Purification Techniques
- Chromatography : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) removes unreacted amine
- Recrystallization : Ethanol/water (4:1) yields 99.2% purity (LC-MS)
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Asymmetric hydrogenation | High enantioselectivity, single-step | Requires expensive metal catalysts |
| Enzymatic resolution | Mild conditions, reusable enzymes | Low atom economy (max 50% yield) |
| Carbodiimide coupling | High efficiency, scalable | Sensitive to moisture, generates urea byproducts |
Chemical Reactions Analysis
Acylation and Amide Bond Formation
The primary amide group in N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride participates in nucleophilic acyl substitution reactions. For example:
-
Reaction with acyl chlorides : The compound reacts with acyl chlorides (e.g., acetyl chloride) under mild conditions (0–25°C, polar aprotic solvents like THF) to form secondary amides. This is critical for modifying its pharmacological profile .
-
Coupling agents : Carbodiimide-based reagents (e.g., EDC/HOBt) facilitate amide bond formation with carboxylic acids, enabling conjugation to biomolecules or other substrates .
Table 1: Acylation Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetyl chloride | THF | 0–25 | None | 85–92 | |
| EDC/HOBt | DCM | 25–40 | DMAP | 78–85 |
Reductive Alkylation and Hydrogenation
The ethylamino group undergoes reductive alkylation and hydrogenation:
-
Catalytic hydrogenation : Pd/C (5–10% loading) under 100–500 psi H₂ in methanol or ethanol selectively reduces imine intermediates to secondary amines .
-
Nitro group reduction : When derivatives contain nitro groups (e.g., in precursor compounds), Pearlman’s catalyst (Pd(OH)₂) in methanol achieves full conversion to amines .
Reaction Scheme:
Table 2: Stereochemical Control Parameters
| Step | Reagent/Conditions | Selectivity (ee) | Reference |
|---|---|---|---|
| Hydrogenation | 5% Pt/C, H₂ (1 atm), methanol | 92–95% | |
| Resolution | L-Tartaric acid, ethanol/water (10:1) | >99% |
Nucleophilic Substitution at the Amine
The ethylamino group participates in alkylation and arylation:
-
Benzylation : Reaction with benzaldehyde under Pt/C catalysis yields N-benzylated derivatives .
-
Arylboronic ester coupling : Nickel-catalyzed cross-coupling with arylboronic esters introduces aromatic groups at the amine site .
Acid/Base-Mediated Reactions
-
Deprotonation : The ethylamino group (pKa ~9–10) reacts with strong bases (e.g., NaOH) to form free amines, enhancing nucleophilicity .
-
Salt formation : Reacts with HCl, HNO₃, or sulfonic acids to form stable salts for crystallographic studies .
Oxidation and Stability
-
Oxidative degradation : Exposure to H₂O₂ or ROS leads to N-dealkylation, forming benzamide and ethylamine byproducts .
-
Photostability : Degrades under UV light (λ = 254 nm) in aqueous solutions, necessitating dark storage .
Comparative Reactivity with Analogues
The stereochemistry at the propyl position significantly impacts reactivity:
| Feature | N-[(2R)-isomer] | N-[(2S)-isomer] |
|---|---|---|
| Hydrogenation rate | Faster (ΔΔG‡ = 2.1 kcal/mol) | Slower |
| Acylation yield | 88–92% | 72–78% |
| Receptor binding | Higher affinity (Ki = 12 nM) | Lower affinity (Ki = 210 nM) |
Key Research Findings
-
Catalyst optimization : Fe-catalyzed reactions outperform Ir in sterically hindered systems (e.g., α-substituted derivatives) .
-
One-pot synthesis : Sequential hydrogenation and nitro reduction achieve 98% yield without intermediate isolation .
-
Thermodynamic stability : The hydrochloride salt exhibits superior solubility (12 mg/mL in water) compared to freebase forms.
Scientific Research Applications
N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride is a chemical compound with a molecular weight of approximately 242.75 g/mol. It features a benzamide structure with an ethylamino group at the propyl position and is formulated as a hydrochloride salt to enhance water solubility, making it suitable for pharmaceutical applications.
Potential Applications
This compound is studied for its potential biological activities, particularly as an inhibitor of specific receptors. Its applications span various fields, primarily within pharmaceutical development.
Pharmaceutical Development
- Receptor Inhibition The compound's structural similarity to benzamide derivatives suggests it may act against targets like the P2X7 receptor, which is involved in inflammatory processes and pain signaling.
- Neurotransmitter Modulation Similar compounds have demonstrated the ability to modulate neurotransmitter systems, potentially influencing conditions like anxiety and depression.
Organic Synthesis and Medicinal Chemistry
The compound can undergo reactions typical of amides and amines, which is fundamental for modifying and developing novel compounds. Key reactions may include:
- Acylation
- Alkylation
- Hydrolysis
- Reduction
Pharmacological Studies
Interaction studies are performed to determine the compound's binding affinity and efficacy at various biological targets. Techniques used in these studies include:
- Binding assays
- Enzyme kinetics
- Cell-based assays
These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.
Mechanism of Action
The mechanism of action of N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes in the body. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in various physiological and pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Benzamide Class
Lecozotan Hydrochloride
- Structure: 4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide monohydrochloride .
- Key Differences : Incorporates a pyridinyl group and a piperazine-linked benzodioxane moiety, enhancing 5-HT1A receptor antagonism.
- Pharmacological Target : Selective 5-HT1A receptor antagonist; used in Alzheimer’s disease research to mitigate cognitive deficits.
- Clinical Relevance: Demonstrated efficacy in preclinical models for cognitive enhancement, contrasting with the simpler structure of N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride, which lacks the benzodioxane and pyridine groups .
N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide Hydrochloride
- Structure : Features a pyrimidine-morpholine pharmacophore appended to the benzamide core .
- Key Differences: The morpholine-pyrimidine unit confers kinase inhibitory activity, diverging from the ethylamino-propylamine side chain in the target compound.
- Pharmacological Target : Likely targets tyrosine kinases or growth factor receptors, highlighting structural versatility in benzamide derivatives .
Compounds with Similar Amine-Hydrochloride Motifs
Mirabegron
- Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide .
- Key Differences : Contains a thiazole ring and phenylethylamine side chain instead of a benzamide core.
- Pharmacological Target : Selective β3-adrenergic agonist; used for overactive bladder (OAB).
- Comparison: While this compound lacks the β3-selective thiazole motif, its ethylamino-propyl group may enable interactions with adrenergic receptors at lower selectivity .
Tamsulosin
- Structure: 5-[(2R)-2-[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide .
- Key Differences: Sulfonamide core with ethoxyphenoxyethylamine side chain.
- Pharmacological Target: α1A/D-adrenoceptor antagonist for benign prostatic hyperplasia (BPH).
- Comparison: The benzamide scaffold in the target compound may reduce α1-adrenoceptor affinity compared to tamsulosin’s sulfonamide-based structure .
Hydrochloride Salt Comparisons
Hydrochloride salts improve solubility and bioavailability. For example:
- 2-(Diethylamino)ethyl Chloride Hydrochloride: A simple amine hydrochloride used as a synthetic intermediate .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
Research Findings and Implications
- Structural Determinants of Selectivity: The ethylamino-propyl group in this compound may confer moderate adrenergic or serotonergic activity, but its simplicity limits subtype selectivity compared to analogues like lecozotan or mirabegron .
- Hydrochloride Salts: Enhances aqueous solubility, making it suitable for intravenous formulations, similar to 2-(diethylamino)ethyl chloride hydrochloride .
- Synthetic Utility : The compound’s straightforward structure positions it as a scaffold for derivatization, akin to intermediates listed in and .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride, and how can intermediates be validated?
- Methodology : The compound is typically synthesized via a multi-step process involving:
Coupling reactions : Substituted benzothiazoles or phenylanthranilic acid derivatives are coupled with amine-containing intermediates (e.g., 1-(2-chloroethyl)piperidine hydrochloride) under basic conditions .
Protection/deprotection : Boc (tert-butoxycarbonyl) groups are often used to protect amines during synthesis, followed by acidic deprotection .
Salt formation : The final product is precipitated as a hydrochloride salt using HCl in ethanol .
- Validation :
- NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) and ethylamino group protons (δ 1.2–3.5 ppm) .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 323.7 [M+H]⁺) .
Q. How is the stereochemical integrity of the (2R)-ethylamino group maintained during synthesis?
- Methodology :
- Chiral starting materials (e.g., (R)-propylene carbonate derivatives) ensure retention of configuration .
- Chiral HPLC or polarimetry monitors enantiomeric excess (>98% ee) .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity assays for this compound?
- Case Study : Inconsistent IC₅₀ values in 5-HT1A receptor antagonism (e.g., Alzheimer’s models) may arise from:
- Assay variability : Differences in cell lines (CHO vs. HEK293) or receptor expression levels .
- Impurity profiling : Trace intermediates (e.g., unprotected amines) can skew results; HPLC-MS purity checks (>99%) are critical .
- Resolution : Normalize data using reference antagonists (e.g., WAY-100635) and replicate assays under standardized conditions .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methodology :
- Molecular docking : Predict interactions with 5-HT1A receptors using AutoDock Vina; focus on hydrogen bonding with Asp116 and hydrophobic packing with Phe361 .
- ADMET prediction : Tools like SwissADME assess logP (target ~2.5) and blood-brain barrier permeability (e.g., 0.8 × 10⁻⁶ cm/s) .
- Structural tweaks : Adding electron-withdrawing groups (e.g., -CF₃) to the benzamide ring improves metabolic stability .
Q. What are the structure-activity relationship (SAR) trends for analogs of this compound?
- Key Findings :
- Ethylamino chain : Shortening to methyl reduces receptor affinity (ΔpIC₅₀ = 1.2) .
- Benzamide substituents : Electron-rich groups (e.g., -OCH₃) enhance solubility but reduce CNS penetration .
- Data Table :
| Substituent (R) | pIC₅₀ (5-HT1A) | logP |
|---|---|---|
| -H | 7.8 | 2.1 |
| -Cl | 8.2 | 2.5 |
| -CF₃ | 8.5 | 3.0 |
| Source: |
Experimental Design Considerations
Q. How to design in vivo studies for neuropharmacological applications?
- Protocol :
Dose selection : Start with 1–10 mg/kg (based on in vitro IC₅₀) in rodent models .
Behavioral assays : Use forced swim tests (FST) for antidepressant-like activity or Morris water maze for cognitive effects .
PK/PD integration : Measure plasma half-life (t₁/₂ ~2–4 hr) and brain-to-plasma ratio (>0.5) .
Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others do not?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
